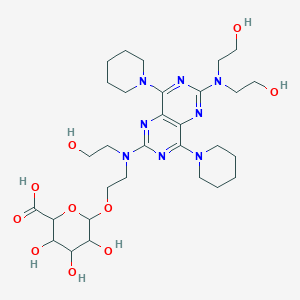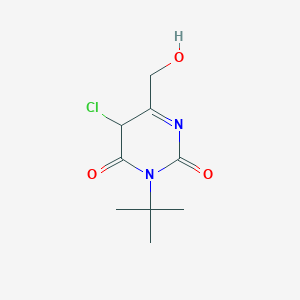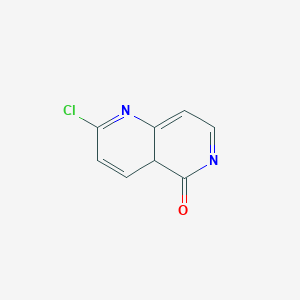
1,6-Naphthyridin-5(6H)-one, 2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Naphthyridin-5(6H)-one, 2-chloro- is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine ring system, which is a fused bicyclic structure containing nitrogen atoms at positions 1 and 6 The presence of a chlorine atom at the 2-position and a keto group at the 5-position further defines its chemical structure
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Naphthyridin-5(6H)-one, 2-chloro- can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-chloronicotinic acid with ammonia or amines can lead to the formation of the desired naphthyridine ring system. The reaction typically requires heating and the presence of a dehydrating agent to facilitate cyclization.
Industrial Production Methods: Industrial production of 1,6-Naphthyridin-5(6H)-one, 2-chloro- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1,6-Naphthyridin-5(6H)-one, 2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products: The major products formed from these reactions include various naphthyridine derivatives with altered functional groups, which can be further utilized in different applications.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and materials science.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is being explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1,6-Naphthyridin-5(6H)-one, 2-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
類似化合物との比較
1,6-Naphthyridin-5(6H)-one, 2-chloro- can be compared with other similar compounds, such as:
1,6-Naphthyridin-5(6H)-one: Lacks the chlorine atom at the 2-position, which may result in different chemical reactivity and biological activity.
2-Chloroquinoline: Contains a similar chlorine substitution but has a different ring structure, leading to distinct properties and applications.
2-Chloropyridine: A simpler heterocyclic compound with a single nitrogen atom, used as a precursor in various chemical syntheses.
The uniqueness of 1,6-Naphthyridin-5(6H)-one, 2-chloro- lies in its specific substitution pattern and ring structure, which confer unique chemical and biological properties that are not observed in other related compounds.
特性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
2-chloro-4aH-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-5H |
InChIキー |
AMILQSWJIFSVKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=CC=NC(=O)C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


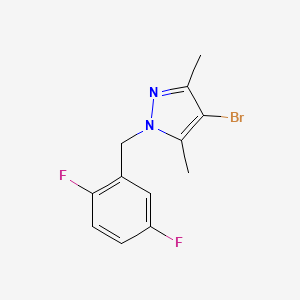

![O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt](/img/structure/B12332135.png)
![2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12332140.png)
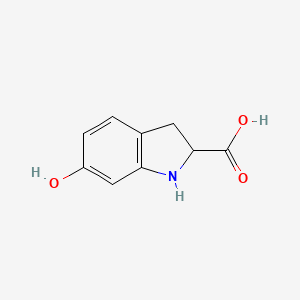
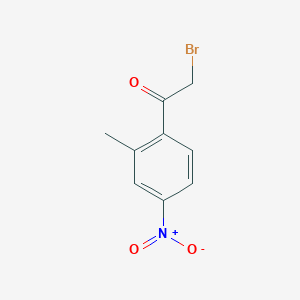
![2-amino-6-[(2S)-2-hydroxypropanoyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12332155.png)

![Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12332179.png)
![N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate](/img/structure/B12332181.png)
